3,4-Dihydro-2H-pyran

Catalog No.
S597553
CAS No.
110-87-2
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydro-2H-pyran

CAS Number

110-87-2

Product Name

3,4-Dihydro-2H-pyran

IUPAC Name

3,4-dihydro-2H-pyran

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2

InChI Key

BUDQDWGNQVEFAC-UHFFFAOYSA-N

SMILES

C1CC=COC1

Synonyms

3,4-Dihydro-2H-pyran; 3,4-Dihydro-1,2-pyran; Dihydro-pyran; 2,3-Dihydro-4H-pyran; 2,3-Dihydro-γ-pyran; 2H-3,4-Dihydropyran; 3,4-Dihydro-2H-pyran; 5,6-Dihydro-4H-pyran; Dihydro-2H-pyran; Dihydropyran; NSC 57860; NSC 73472; Δ2-Dihydropyran; DHP

Canonical SMILES

C1CC=COC1

Protecting Group Chemistry:

3,4-Dihydro-2H-pyran (DHP) finds significant application in organic synthesis as a protecting group for alcohols. It reversibly reacts with alcohols under acidic conditions to form tetrahydropyran (THP) ethers. These THP ethers are stable under various reaction conditions, allowing chemists to manipulate other functional groups within the molecule without affecting the protected alcohol. The DHP group can then be selectively removed under mild acidic or basic conditions, regenerating the free alcohol [].

Synthesis of Complex Molecules:

The ability of DHP to serve as a protecting group makes it a valuable tool in the synthesis of complex molecules, such as natural products, pharmaceuticals, and advanced materials. By selectively protecting specific alcohol functionalities, chemists can control the reactivity of different parts of the molecule, enabling the efficient construction of desired structures [, ].

Beyond Alcohol Protection:

DHP can also participate in various other chemical reactions beyond alcohol protection. For instance, it can undergo ring-opening reactions to form different heterocyclic scaffolds, which can serve as building blocks for the synthesis of diverse organic compounds []. Additionally, DHP can be employed in cycloaddition reactions to access complex cyclic structures [].

3,4-Dihydro-2H-pyran is a heterocyclic compound with the molecular formula C5H8OC_5H_8O. It consists of a six-membered ring containing five carbon atoms and one oxygen atom, with an unsaturation adjacent to the oxygen. This compound is typically encountered as a colorless liquid with an ethereal odor and is less dense than water. It has various names, including dihydropyran and 2H-3,4-dihydropyran, and is recognized for its role as a versatile vinyl ether in organic synthesis .

  • Carbonyl ene reactions: These reactions allow for the formation of β-hydroxydihydropyrans under mild conditions.
  • Palladium-catalyzed reactions: These include cyclizations that facilitate the synthesis of oxygen-containing heterocycles .
  • Olefin metathesis: This reaction type has been employed to create cyclic enol ethers from allyl ethers using ruthenium catalysts .

The synthesis of 3,4-dihydro-2H-pyran can be achieved through several methods:

  • Dehydration of Tetrahydrofurfuryl Alcohol: This method involves heating tetrahydrofurfuryl alcohol over alumina at temperatures between 300–400 °C .
  • Catalytic Reactions:
    • Molecular iodine catalysis allows for the mild synthesis of substituted pyrans under solvent-free conditions at ambient temperature .
    • Palladium-catalyzed processes enable divergent syntheses of various oxygen-containing heterocycles .
  • Carbonyl Ene Reaction: This approach utilizes 2-methylenetetrahydropyrans to introduce oxygen heterocycles into molecular frameworks efficiently .

3,4-Dihydro-2H-pyran finds applications in several fields:

  • Organic Synthesis: It serves as a protecting group for alcohols and is involved in various synthetic pathways to create complex molecules.
  • Pharmaceutical Chemistry: Its derivatives are being investigated for potential therapeutic uses due to their biological activities.
  • Material Science: The compound can be used in the development of polymers and other materials due to its chemical reactivity.

Studies on the interactions of 3,4-dihydro-2H-pyran with other chemical entities reveal its utility in forming stable complexes. For example, it can act as a base and form salts with strong acids or addition complexes with Lewis acids. Its interactions with various reagents highlight its versatility in synthetic chemistry .

Several compounds share structural similarities with 3,4-dihydro-2H-pyran. Here are some notable examples:

Compound NameFormulaUnique Features
2,3-DihydropyranC5H8OC_5H_8OHas a different double bond position; used similarly as a protecting group.
3,6-DihydropyranC5H8OC_5H_8OContains a methylene group separating the double bond from oxygen; different reactivity profile.
TetrahydrofuranC4H8OC_4H_8OA saturated analogue; commonly used as a solvent and in polymer production.
FuranC4H4OC_4H_4OAn aromatic compound; differs by having two double bonds within the ring structure.

The uniqueness of 3,4-dihydro-2H-pyran lies in its specific structural arrangement and reactivity patterns that make it particularly useful as a protecting group in organic synthesis compared to its isomers and related compounds.

Physical Description

Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air.

XLogP3

0.7

Boiling Point

86.0 °C

Flash Point

0 °F (NFPA, 2010)

LogP

0.69 (LogP)

Melting Point

-70.0 °C

UNII

T6V9N71IHX

GHS Hazard Statements

Aggregated GHS information provided by 148 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 148 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 147 of 148 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (77.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (60.54%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (77.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

110-87-2
25512-65-6

Wikipedia

3,4-dihydro-2H-pyran

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
2H-Pyran, 3,4-dihydro-: ACTIVE

Dates

Modify: 2023-08-15

Synthesis of biscoumarin and dihydropyran derivatives with promising antitumor and antibacterial activities

Jing Li, Yun-Peng Sui, Jia-Jia Xin, Xin-Liang Du, Jiang-Tao Li, Hai-Ru Huo, Hai Ma, Wei-Hao Wang, Hai-Yu Zhou, Hong-Dan Zhan, Zhu-Ju Wang, Chun Li, Feng Sui, Xia Li
PMID: 26522947   DOI: 10.1016/j.bmcl.2015.10.063

Abstract

Two series of biscoumarin (1-3) and dihydropyran (4-12) derivatives were successfully synthesized as new antitumor and antibacterial agents. The molecular structures of four representative compounds 2, 4, 7 and 10 were confirmed by single crystal X-ray diffraction study. The synthesized compounds (1-12) were evaluated for their antitumor activities against human intestinal epithelial adenocarcinoma cell line (HuTu80), mammary adenocarcinoma cell line (4T1) and pancreatic cancer cell line (PANC1) and antibacterial activities against one drug-sensitive Staphylococcus aureus (S. aureus ATCC 29213) strain and three MRSA strains (MRSA XJ 75302, Mu50, USA 300 LAC). The further mechanism study demonstrated that the most potent compound 1 could obviously inhibit the proliferation of cancer cells via the mechanism to induce apoptosis.


Highly trans-selective arylation of Achmatowicz rearrangement products by reductive γ-deoxygenation and Heck-Matsuda reaction: asymmetric total synthesis of (-)-musellarins A-C and their analogues

Zhilong Li, Fanny C F Ip, Nancy Y Ip, Rongbiao Tong
PMID: 26104266   DOI: 10.1002/chem.201501713

Abstract

Fully functionalized pyranuloses derived from Achmatowicz rearrangement (AR) are versatile building blocks in organic synthesis. However, access to trans-2,6-dihydropyrans from pyranuloses remains underexplored. Herein, we report a new two-step trans arylation of AR products to access 2,6-trans-dihydropyranones. This new trans-arylation method built on numerous plausible, but unsuccessful, direct arylation reactions, including Ferrier-type and Tsuji-Trost-type reactions, was finally enabled by an unprecedented, highly regioselective γ-deoxygenation of AR products by using Zn/HOAc and a diastereoselective Heck-Matsuda coupling. The synthetic utility of the reaction was demonstrated in the first asymmetric total synthesis of (-)-musellarins A-C and 12 analogues in 11-12 steps. The brevity and efficiency of our synthetic route permitted preparation of enantiomerically pure musellarins and analogues (>20 mg) for preliminary cytotoxicity evaluation, which led us to identify two analogues with three-to-six times greater potency than the musellarins as promising new leads.


Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and template

Shaohuan Sun, Cheng Cheng, Jian Yang, Amir Taheri, Dan Jiang, Biao Zhang, Yanlong Gu
PMID: 25115625   DOI: 10.1021/ol5020637

Abstract

A concise method to synthesize 1,2,3,4-tetrahydropyridines is described that involves the use of 2-alkoxy-3,4-dihydropyran as a modular precursor to react with aniline and a nucleophile. In this method, the heteroatom of the dihydropyran ring was replaced by nitrogen of aniline while the nucleophile attached to its adjacent position. Various druglike polyheterocycles were prepared with this method by using NH2-containing 1,5- or 1,4-bisnucleophiles.


Asymmetric synthesis of spiro-3,4-dihydropyrans via a domino organocatalytic sequence

Weijun Yao, Lianjie Pan, Yihua Wu, Cheng Ma
PMID: 20429598   DOI: 10.1021/ol1007873

Abstract

A cinchona alkaloid-catalyzed domino Michael/hemiacetalization reaction of cyclic beta-oxo aldehydes and aromatic beta,gamma-unsaturated alpha-keto esters, resulting in the formation of spiro-dihydropyran architectures in good yield with high stereoselectivity (up to 97% ee), is presented.


Enantioselective synthesis of 3,4-dihydropyran derivatives via organocatalytic Michael reaction of α,β-unsaturated enones

Yangbin Liu, Xiaohua Liu, Min Wang, Peng He, Lili Lin, Xiaoming Feng
PMID: 22432769   DOI: 10.1021/jo3001047

Abstract

A simple chiral diamine catalyst (1a) was successfully applied in the asymmetric Michael reaction between cyclic dimedone and α,β-unsaturated ketones. Both acyclic enones with aryl or alkyl β-substituents and cyclic enones were tolerated well in the reaction. The desired adducts were obtained in high yields (up to 98%) with excellent enantioselectivities (up to 97% ee). The additives were found to increase the reactivity dramatically. The biologically active 2,4-disubstituted polyhydroquinoline scaffold was conveniently prepared through an ammoniation from the generated 3,4-dihydropyran product.


Iodo-cyclizations: novel strategy for the total syntheses of polyrhacitide A and epi-cryptocaryolone

Debendra K Mohapatra, Eswar Bhimireddy, P Sivarama Krishnarao, Pragna P Das, J S Yadav
PMID: 21214256   DOI: 10.1021/ol1029854

Abstract

Highly stereoselective total syntheses of polyrhacitide A and epi-cryptocaryolone have been achieved in 11 steps with high overall yield of 24% and 28%, respectively, following a recently developed strategy for the construction of trans-2,6-disubstituted-3,4-dihydropyrans. In this report, the versatility of iodo-cyclization for the total syntheses of polyrhacitide A and epi-cryptocaryolone is demonstrated.


Epoxidation-alcoholysis of cyclic enol ethers catalyzed by Ti(OiPr)4 or Venturello's peroxophosphotungstate complex

Pieter Levecque, David Gammon, Henok Hadgu Kinfe, Pierre Jacobs, Dirk De Vos, Bert Sels
PMID: 17520150   DOI: 10.1039/b705244h

Abstract

Venturello's peroxophosphotungstate compound and Ti(O(i)Pr)(4) were successfully used as catalysts for the epoxidation-alcoholysis of various dihydropyrans and dihydrofuran using H(2)O(2) as the oxidant. Different alcohols can be used as solvents and nucleophiles, resulting in hydroxy ether products with varying alkoxy groups. The Venturello compound can also be used as catalyst in a biphasic conversion of dihydropyran, in which long chain alcohols or fatty acids are incorporated in the hydroxy ether products with high yield and (stereo)selectivity.


Novel synthesis of cholesterol analogs: condensation of pregnenolone with dihydropyran or dihydrofuran

Z Szendi, F Sweet
PMID: 1805457   DOI: 10.1016/0039-128x(91)90001-c

Abstract

Pregnenolone 3-(2'-tetrahydropyranyl) ether (1) was condensed with 3,4-[2H]dihydropyran to mainly give (20R)-[6'-(3',4'-[2'H]dihydropyranyl)]-pregn-5-ene-3 beta,20-diol 3-(2'-tetrahydropyranyl) ether (20R-3), according to nuclear magnetic resonance (NMR). Cold, dilute HCl in ethanol removed the tetrahydropyranyl group at C-3 and also opened the dihydropyranyl ring at the C-20 position of 20R-3 to give (20R)-27-norcholest-5-en-22-one-3 beta,20,26-triol (20R-5). Analogous results were obtained by condensing pregnenolone 3-acetate with 3,4-[2H]dihydropyran to provide (20R)-[6'-(3',4'-[2'H]dihydropyranyl)]-pregn-5-ene-3 beta,20-diol 3-acetate (20R-4). Acid-catalyzed opening of the dihydropyranyl ring at C-20 in 20R-4 yielded 20R-7, which, on acetylation followed by crystallization, provided (20R)-27-norcholest-5-en-22-one-3 beta,20,26-triol 3,26-diacetate (20R-8), identical to the diacetate made from 20R-5. Varying the reaction sequence beginning with 20(R,S)-4 gave an 84:16 ratio of 20R to 20S in a mixture of 20(R,S)-8, according to NMR analysis. Crystallization of the mixture from methanol provided pure 20R-8. Condensing 2,3-dihydrofuran and 1 for producing (20R)-[5'-(2',3'-dihydrofuranyl)]-pregn-5-ene-3 beta,20-diol 3-(2'-tetrahydropyranyl) ether (6) gave instead (20R)-26,27-bisnorcholest-5-en-22-one-3 beta,20,25-triol 3-(2'-tetrahydropyranyl) ether (20R-9) by partial hydrolysis during workup. Treating 20R-9 briefly with dilute HCl produced (20R)-26,27-bisnorcholest-5-en-22-one-3 beta,20,25-triol (20R-10).(ABSTRACT TRUNCATED AT 250 WORDS)


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